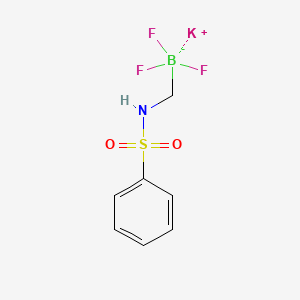

Potassium (phenylsulfonamido)methyltrifluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Potassium trifluoroborate salts are stable reagents used for difficult alkyl transfers . The use of potassium alkoxymethyltrifluoroborates represents a practical and convenient method of installing this moiety into organic molecules . These substrates were prepared via substitution reactions using nucleophilic alkoxides with bromomethyltrifluoroborate as an electrophile .Molecular Structure Analysis

The InChI code for Potassium (phenylsulfonamido)methyltrifluoroborate is1S/C7H8BF3NO2S.K/c9-8(10,11)6-12-15(13,14)7-4-2-1-3-5-7;/h1-5,12H,6H2;/q-1;+1 . The molecular structure can be represented by the SMILES string B-(F)(F)F. [K+] . Chemical Reactions Analysis

Potassium trifluoroborate salts have emerged as exceptional reagents for difficult alkyl transfers . This class of organoboron reagents offers superior shelf life, stability, and in some cases, enhanced reactivity compared to their tricoordinate organoboron analogs . They are often used in the Suzuki-Miyaura cross-coupling reaction, which is one of the most powerful means to effect this type of transformation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.12. The compound’s InChI code is1S/C7H8BF3NO2S.K/c9-8(10,11)6-12-15(13,14)7-4-2-1-3-5-7;/h1-5,12H,6H2;/q-1;+1 , and its SMILES string is B-(F)(F)F. [K+] .

Applications De Recherche Scientifique

Allylation and Diastereoselective Synthesis

Potassium (phenylsulfonamido)methyltrifluoroborate, along with similar compounds like potassium allyl- and crotyltrifluoroborates, is instrumental in allylation and diastereoselective syntheses. These processes involve the addition to N-sulfonyl and N-sulfinyl aldimines in the presence of Lewis acids, yielding homoallylic amines with high yields and excellent diastereoselectivity (Li & Batey, 2004).

Synthesis of Sulfones

Potassium allyltrifluoroborates, a group to which this compound is related, can undergo bora-ene reactions with sulfur dioxide without Lewis acid catalysts. This method leads to the production of sulfones in high yields, showcasing the compound's role in versatile chemical syntheses (Stikute, Lugiņina, & Turks, 2017).

Cross-Coupling Reactions

This compound has potential applications in cross-coupling reactions. For example, potassium aryltrifluoroborates, a related class of compounds, can be used in cross-coupling with organic chlorides in aqueous media, catalyzed by palladacycles. This process is significant in the field of organic synthesis, contributing to the development of various organic compounds (Alacid & Nájera, 2008).

Development of Ionic Liquids

Potassium salts with various anions, including those related to this compound, are key in synthesizing new families of ionic liquids. These liquids have low viscosities and high ionic conductivities, important for applications in electrochemistry and material science (Shaplov et al., 2015).

Environmental Applications

Compounds related to this compound are used in advanced oxidation processes for environmental applications. For instance, they can activate potassium periodate under acidic conditions, enhancing the abatement of organic contaminants. This process demonstrates the compound's potential in environmental remediation technologies (Zong et al., 2021).

Propriétés

IUPAC Name |

potassium;benzenesulfonamidomethyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BF3NO2S.K/c9-8(10,11)6-12-15(13,14)7-4-2-1-3-5-7;/h1-5,12H,6H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVMFXVNYUNUQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNS(=O)(=O)C1=CC=CC=C1)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BF3KNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725506 |

Source

|

| Record name | Potassium {[(benzenesulfonyl)amino]methyl}(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286686-22-3 |

Source

|

| Record name | Potassium {[(benzenesulfonyl)amino]methyl}(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)

![tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B582141.png)

![1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B582146.png)

![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B582147.png)

![3-Bromo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B582153.png)